![molecular formula C19H33NO3 B12535255 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- CAS No. 705922-11-8](/img/structure/B12535255.png)
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- is an organic compound with the molecular formula C23H31N5O6. It is a derivative of 1,3-propanediol, featuring an amino group and an octyloxy-substituted phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediol and 4-(octyloxy)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 1,3-propanediol with 4-(octyloxy)benzaldehyde to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino group and phenyl ring play crucial roles in binding to receptors or enzymes, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3-Propanediol: A simpler analog without the octyloxy-substituted phenyl group.
Fingolimod Hydrochloride: A related compound with similar structural features but different biological activities.
2-Methyl-1,3-Propanediol: A methyl-substituted analog with distinct chemical properties.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the octyloxy-substituted phenyl group enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable in various applications.
Propriétés
Numéro CAS |
705922-11-8 |
|---|---|
Formule moléculaire |
C19H33NO3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-amino-2-[2-(4-octoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-14-23-18-10-8-17(9-11-18)12-13-19(20,15-21)16-22/h8-11,21-22H,2-7,12-16,20H2,1H3 |
Clé InChI |
NESWGBXFIXAUKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


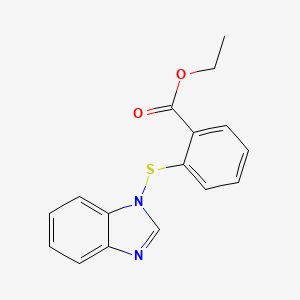
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)

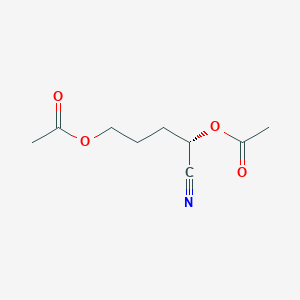
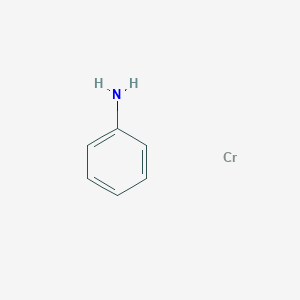
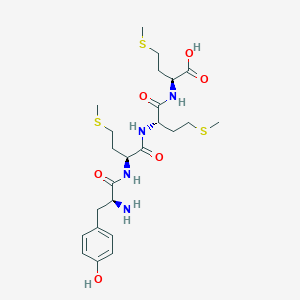
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)


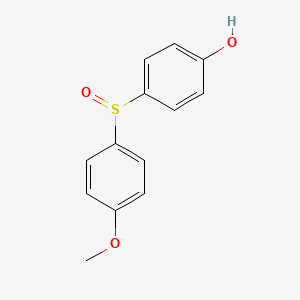
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

